Orotaldehyde

Descripción

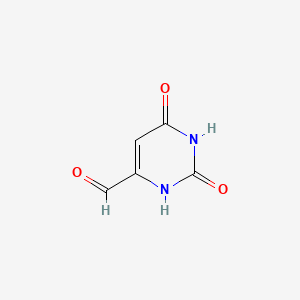

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dioxo-1H-pyrimidine-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-2-3-1-4(9)7-5(10)6-3/h1-2H,(H2,6,7,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQNLIDVEFIQLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957679 | |

| Record name | 2,6-Dihydroxypyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-08-0, 36327-91-0 | |

| Record name | 5-Formyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Formyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036327910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orotaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dihydroxypyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36327-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-FORMYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IE4ID24Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Orotaldehyde: Chemical Structure, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Orotaldehyde is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The presence of a formyl group (-CHO) at the 4-position of the pyrimidine ring imparts characteristic reactivity to the molecule.

Chemical Structure:

-

Systematic Name: 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxaldehyde

-

Common Name: this compound

-

Molecular Formula: C₅H₄N₂O₃

-

Molecular Weight: 156.10 g/mol

-

CAS Number: 36327-91-0

Physicochemical Properties:

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O₃ | |

| Molecular Weight | 156.10 g/mol | |

| CAS Number | 36327-91-0 | |

| UV Absorption (Hydrated) | λmax = 261 nm | [1] |

| UV Absorption (Anhydrous) | λmax = 300 nm | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the oxidation of 6-methyluracil. The experimental protocol detailed below is based on established literature procedures.

Experimental Protocol: Oxidation of 6-Methyluracil

Materials:

-

6-Methyluracil

-

Selenium Dioxide (SeO₂)

-

Glacial Acetic Acid

-

Sodium Bisulfite (NaHSO₃) solution (5%)

-

Activated Carbon

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-methyluracil and selenium dioxide in glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Filtration: After the reaction is complete, filter the hot mixture to remove selenium byproduct.

-

Solvent Removal: Evaporate the acetic acid from the filtrate under reduced pressure to obtain the crude this compound.

-

Purification:

-

Dissolve the crude product in hot water.

-

Add 5% sodium bisulfite solution dropwise to the hot solution.

-

Add activated carbon and boil the solution for a few minutes.

-

Filter the hot solution to remove the activated carbon.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.

-

Cool the solution to induce the precipitation of pure this compound.

-

-

Isolation and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Workflow for the Synthesis of this compound:

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Theoretical)

While specific experimental spectra for this compound are not widely published, we can predict the expected spectroscopic features based on its chemical structure and the known data for similar compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton of the aldehyde group is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.0 and 10.0 ppm. The proton at the 5-position of the pyrimidine ring would likely appear as a singlet at a chemical shift influenced by the adjacent electron-withdrawing groups. The N-H protons of the uracil ring will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon of the aldehyde group is expected to have a chemical shift in the range of 185-200 ppm. The carbonyl carbons of the uracil ring would appear at approximately 150-165 ppm. The other carbons of the pyrimidine ring will have chemical shifts in the aromatic/olefinic region.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3100-3300 (broad) |

| C-H Stretch (sp²) | 3000-3100 |

| C=O Stretch | 1650-1750 (strong) |

| C=C Stretch | 1600-1680 |

Table 2: Predicted IR Absorption Bands for this compound

3.3. Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl group ([M-29]⁺).

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding orotic acid (uracil-6-carboxylic acid). Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides.

-

Reduction: The aldehyde group can be reduced to a primary alcohol (6-hydroxymethyluracil) using reducing agents such as sodium borohydride.

Diagram of this compound Reactivity:

Caption: Key chemical reactions of this compound.

Biological Activity

Currently, there is limited information available in the scientific literature regarding the specific biological activity of this compound itself. However, aldehydes as a class of compounds are known to be reactive and can participate in various biological processes. Derivatives of orotic acid have been investigated for a range of therapeutic applications, suggesting that this compound could serve as a valuable precursor for the synthesis of biologically active molecules. Further research is warranted to elucidate the potential biological roles and pharmacological properties of this compound.

Conclusion

References

Orotaldehyde physical and chemical properties

An In-depth Technical Guide to Orotaldehyde: Physical and Chemical Properties

Introduction

This compound, also known as 6-formyluracil, is a heterocyclic aldehyde derived from the pyrimidine uracil.[1] Its structure, which combines the reactive aldehyde functional group with the biologically significant uracil scaffold, makes it a compound of considerable interest in medicinal chemistry and organic synthesis.[1] As a derivative of uracil, a fundamental component of RNA, this compound and its analogs are explored for various biochemical and pharmacological applications, including their potential as enzyme inhibitors or anticancer agents.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and its key reaction pathways, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 1,2,3,4-Tetrahydro-2,4-dioxo-6-pyrimidinecarboxaldehyde | N/A |

| Synonyms | 6-Formyluracil, Uracil-6-carboxaldehyde | [1] |

| CAS Number | 36327-91-0 | [1] |

| Molecular Formula | C₅H₄N₂O₃ | [1] |

| Molecular Weight | 140.1 g/mol | [1] |

| Appearance | Solid (Precipitates from solution upon cooling) | [1] |

| UV-Vis λmax | 261 nm (hydrated form), 300 nm (anhydrous form) | [1] |

| Solubility | Soluble in hot water | [1] |

Chemical Structure and Reactivity

This compound is classified as a heterocyclic aldehyde.[1] The core of its reactivity lies in the electrophilic nature of the aldehyde's carbonyl carbon, making it susceptible to nucleophilic attack, oxidation, and reduction.[1][2][3] Its chemical behavior is also influenced by the uracil ring, a pyrimidine system with biological relevance.[1]

Key Reaction Pathways

The aldehyde group of this compound is the primary site for chemical transformations, providing synthetic routes to other functionalized uracil derivatives.[1]

-

Oxidation: The aldehyde group is readily oxidized to yield the corresponding carboxylic acid, orotic acid (uracil-6-carboxylic acid).[1] This transformation is a standard reaction for aldehydes and is a key aspect of this compound's chemical profile.[1] Orotic acid is a significant biological intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1]

-

Reduction: The formyl group can be selectively reduced to a primary alcohol, forming 6-hydroxymethyluracil (6-HOMU).[1] This reaction requires careful selection of reagents to ensure chemoselectivity, as the C5=C6 double bond in the uracil ring is also a potential site for reduction.[1] Mild reducing agents are preferred to avoid over-reduction.[1]

Caption: Key chemical transformations of this compound.

Experimental Protocols

Synthesis of this compound via Oxidation of 6-Methyl Uracil

A well-established method for preparing this compound is the oxidation of 6-methyl uracil using selenium dioxide.[1] This foundational method was reported by Zee-Chen and Cheng in 1967.[1]

Materials:

-

6-methyl uracil (2.54 g)

-

Selenium dioxide (2.66 g)

-

Glacial acetic acid (60 mL)

-

5% Sodium bisulfite solution

-

Active carbon

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Reaction: A mixture of 6-methyl uracil and selenium dioxide in glacial acetic acid is refluxed for approximately 6 hours.[1]

-

Initial Work-up: The hot reaction mixture is filtered to remove solid byproducts. The solvent is then evaporated from the filtrate to yield the crude this compound.[1]

-

Purification: a. The crude product is dissolved in hot water (approx. 24 mL).[1] b. A 5% sodium bisulfite solution is added dropwise. This forms a reversible adduct with the aldehyde, a classic technique for purifying aldehydes.[1][4] c. The solution is boiled with active carbon for 10 minutes to decolorize it.[1] d. The mixture is filtered by gravity while hot to remove the carbon.[1] e. The filtrate is acidified to a pH of 1 using concentrated HCl.[1] f. Pure this compound precipitates from the solution upon cooling.[1]

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the characterization and purity assessment of synthesized this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound and related compounds.[1] Reversed-phase chromatography is commonly employed for polar, heterocyclic compounds like this compound.[1]

-

Spectroscopy:

-

NMR (¹H and ¹³C): Used to confirm the molecular structure, with the aldehyde proton typically showing a characteristic chemical shift around 9-10 ppm in the ¹H NMR spectrum.[1]

-

FT-IR: Helps in identifying functional groups, such as the C=O stretch of the aldehyde at approximately 1700 cm⁻¹.[1]

-

UV-Vis: Can be used for characterization, noting the difference in absorption maxima between the hydrated (261 nm) and anhydrous (300 nm) forms.[1]

-

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.[1]

-

-

Computational and Crystallographic Analysis: The crystal structure of this compound monohydrate has been determined by combining powder X-ray diffraction (PXRD) data with first-principles calculations like Density Functional Theory (DFT).[1] This approach provides detailed insights into the molecule's three-dimensional arrangement and hydrogen bonding networks.[1]

Caption: Logical workflow for the analytical characterization of this compound.

Applications in Research

This compound serves as a versatile intermediate in the synthesis of other biologically relevant molecules.[1] It has been used as a building block for preparing 6-hydroxymethyluracil (6-HOMU) and more complex structures like porphyrins.[1] Additionally, this compound and related 6-substituted uracil analogs have been investigated for their potential to inhibit angiogenesis, a critical process for tumor growth, making them candidates for further development as anticancer agents.[1]

References

Orotaldehyde: A Technical Guide to its Chemical Significance and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotaldehyde, a heterocyclic aldehyde derivative of pyrimidine, occupies a unique position at the intersection of synthetic chemistry and biological science. While not a direct participant in core metabolic cycles, its structural relationship to orotic acid, a key intermediate in de novo pyrimidine biosynthesis, renders it a compound of significant interest. This technical guide provides an in-depth exploration of this compound, focusing on its synthesis, its connection to pyrimidine metabolism, and the emerging therapeutic potential of its derivatives.

Chemical Synthesis of this compound

The primary and most cited method for the synthesis of this compound involves the oxidation of 6-methyluracil. This foundational method, often referred to as Kwang-Yuen's method, utilizes selenium dioxide as the oxidizing agent.

Experimental Protocol: Synthesis of this compound from 6-Methyluracil

Materials:

-

6-methyluracil

-

Selenium dioxide (SeO₂)

-

Glacial acetic acid

-

Sodium bisulfite (5% solution)

-

Activated carbon

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

A mixture of 6-methyluracil and a slight molar excess of selenium dioxide is refluxed in glacial acetic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated selenium is removed by filtration.

-

The filtrate, containing crude this compound, is then treated with a 5% sodium bisulfite solution. This forms a bisulfite addition product, which is often insoluble and allows for separation from impurities.

-

The solution is boiled with activated carbon to remove colored impurities and then filtered.

-

The filtrate is acidified with concentrated HCl to a pH of 1. This step regenerates the aldehyde from the bisulfite adduct.

-

Upon cooling, pure this compound precipitates out of the solution and can be collected by filtration, washed, and dried.

Diagram of Synthesis Workflow:

Figure 1: Workflow for the synthesis of this compound from 6-methyluracil.

Biological Context: The Pyrimidine Biosynthesis Pathway

This compound's biological significance is intrinsically linked to orotic acid, its corresponding carboxylic acid. Orotic acid is a crucial intermediate in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] The pathway involves the conversion of dihydroorotate to orotate, a reaction catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1]

Diagram of Pyrimidine Biosynthesis Pathway:

Figure 2: Key steps in the de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

This compound Derivatives in Drug Development

While this compound itself is not known to have significant therapeutic applications, its derivatives have been a subject of investigation for their potential as antimicrobial, antiviral, and anticancer agents.[2] A primary target for these derivatives is the enzyme dihydroorotate dehydrogenase (DHODH).

DHODH is a validated drug target for the treatment of autoimmune diseases and cancer.[3][4] Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes.[3]

Derivatives of this compound, such as 2-mercapto-5-(4-chlorobenzyl)this compound, have been explored as potential inhibitors of DHODH.[2] The rationale behind this approach is that the this compound scaffold can serve as a template for designing molecules that mimic the natural substrate or intermediates of the pyrimidine biosynthesis pathway, thereby competitively inhibiting key enzymes.

Quantitative Data on this compound Derivatives

At present, there is a lack of publicly available, extensive quantitative data (e.g., IC₅₀, Kᵢ values) specifically for a wide range of this compound derivatives against various biological targets. Research in this area is ongoing, and future studies are expected to provide more detailed structure-activity relationship (SAR) data. For researchers in drug development, the synthesis of novel this compound analogs and their subsequent screening against targets like DHODH represents a promising avenue for discovery.

General Biological Significance of Aldehydes

To understand the potential, albeit currently underexplored, biological roles of this compound, it is useful to consider the broader context of aldehydes in biological systems. Aldehydes are highly reactive molecules due to the electrophilic nature of the carbonyl carbon.[2] This reactivity allows them to interact with various nucleophiles in the cell, including amino and sulfhydryl groups in proteins and nucleic acids.

While this reactivity can lead to cellular damage and toxicity if aldehyde levels are not controlled, it is also harnessed for specific biological functions.[5] Endogenous aldehydes are involved in a range of processes, including signaling, and are intermediates in the metabolism of amino acids, lipids, and carbohydrates.[3][5]

The cellular detoxification of aldehydes is primarily carried out by a family of enzymes called aldehyde dehydrogenases (ALDHs), which oxidize aldehydes to their corresponding carboxylic acids.[4] The oxidation of this compound to orotic acid is a clear example of this type of transformation.[1]

Conclusion and Future Perspectives

This compound is a molecule of interest primarily due to its role as a synthetic precursor and its structural relationship to the biologically vital pyrimidine biosynthesis pathway. While direct evidence for a significant biological role of this compound is currently scarce, the exploration of its derivatives as therapeutic agents, particularly as inhibitors of dihydroorotate dehydrogenase, holds considerable promise.

Future research should focus on:

-

Synthesis of Diverse this compound Analogs: The generation of a library of this compound derivatives with modifications to the pyrimidine ring and the aldehyde functional group is crucial for comprehensive structure-activity relationship studies.

-

Screening against Biological Targets: Systematic screening of these analogs against a panel of enzymes, particularly those involved in nucleotide metabolism and other pathways relevant to cancer and infectious diseases, could uncover novel therapeutic leads.

-

Investigation of Potential Biological Roles: While underexplored, further investigation into whether this compound itself has any subtle regulatory or signaling roles, especially under specific physiological or pathological conditions, may yield new insights.

References

- 1. Orotic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | 36327-91-0 | Benchchem [benchchem.com]

- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 4. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]

- 5. researchgate.net [researchgate.net]

Exploring Novel Derivatives of Orotaldehyde: A Technical Guide to Their Synthesis and Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotaldehyde, a heterocyclic aldehyde derivative of pyrimidine, represents a promising scaffold for the development of novel therapeutic agents. Its structural relationship to orotic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway, positions it as a compelling starting point for the design of enzyme inhibitors and other bioactive molecules. This technical guide explores the synthesis, functional activities, and underlying mechanisms of action of novel derivatives of this compound and its close structural analogs, with a particular focus on their potential as anticancer and antimicrobial agents.

While specific research on a wide range of novel this compound derivatives is still emerging, extensive studies on structurally similar compounds, such as 2-thiouracil derivatives, provide a strong foundation for understanding their potential. These analogs share the core pyrimidine ring and offer valuable insights into the structure-activity relationships that can guide the future development of this compound-based therapeutics. This guide will leverage the available data on these related compounds to illustrate the potential of the this compound scaffold.

Synthesis of this compound and its Derivatives

The foundational structure, this compound, can be synthesized from 6-methyl uracil through an oxidation reaction.[1] The aldehyde functional group is a key site for derivatization, allowing for the creation of a diverse library of compounds through reactions such as the formation of Schiff bases and hydrazones.

A general synthetic scheme for producing derivatives of the pyrimidine scaffold, such as 2-thiouracil-5-sulfonamides, starts with the modification of the core ring structure, followed by the addition of various functional groups.[2][3]

Illustrative Synthesis Workflow:

Anticancer Activity of this compound Analogs

Derivatives of the pyrimidine scaffold have demonstrated significant potential as anticancer agents. Studies on 2-thiouracil-5-sulfonamide derivatives, for instance, have revealed potent cytotoxic activity against a range of human cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-thiouracil-5-sulfonamide derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Target Cancer Cell Line | IC50 (µM)[2] |

| 6b | A-2780 (Ovarian) | 15.3 ± 1.1 |

| HT-29 (Colon) | 12.5 ± 0.9 | |

| MCF-7 (Breast) | 9.8 ± 0.7 | |

| HepG2 (Liver) | 20.1 ± 1.5 | |

| 6e | A-2780 (Ovarian) | 10.2 ± 0.8 |

| HT-29 (Colon) | 8.7 ± 0.6 | |

| MCF-7 (Breast) | 6.5 ± 0.5 | |

| HepG2 (Liver) | 14.3 ± 1.1 | |

| 7b | A-2780 (Ovarian) | 18.9 ± 1.4 |

| HT-29 (Colon) | 15.2 ± 1.2 | |

| MCF-7 (Breast) | 11.4 ± 0.9 | |

| HepG2 (Liver) | 25.6 ± 2.0 | |

| 5-Fluorouracil (Reference) | A-2780 (Ovarian) | 22.5 ± 1.8 |

| HT-29 (Colon) | 18.9 ± 1.5 | |

| MCF-7 (Breast) | 15.3 ± 1.2 | |

| HepG2 (Liver) | 30.1 ± 2.4 |

Antimicrobial Activity of this compound Analogs

The pyrimidine core is also a key feature in compounds with antimicrobial properties. While specific data for this compound derivatives is limited, related heterocyclic compounds have shown promising activity against various pathogens.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for synthesized pyrimidine derivatives against selected bacterial strains.

| Compound ID | Staphylococcus aureus (MIC µM/ml)[4] | Bacillus subtilis (MIC µM/ml)[4] | Escherichia coli (MIC µM/ml)[4] | Pseudomonas aeruginosa (MIC µM/ml)[4] |

| 2 | 1.83 | 3.66 | 3.66 | 7.32 |

| 5 | 1.92 | 0.96 | 3.84 | 7.68 |

| 10 | 3.08 | 6.16 | 1.54 | 0.77 |

| 12 | 0.87 | 1.74 | 3.46 | 6.92 |

| Cefadroxil (Reference) | 10.89 | 10.89 | 21.78 | 21.78 |

Signaling Pathways and Mechanism of Action

A primary mechanism of action for many pyrimidine-based anticancer agents is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[6]

Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn can induce cell cycle arrest and apoptosis. Downstream effects of DHODH inhibition have been shown to impact key signaling proteins like c-Myc and p21. Furthermore, some thiouracil derivatives have been found to induce autophagy through the downregulation of the Wnt/β-catenin signaling pathway.

DHODH Inhibition Signaling Pathway:

Experimental Protocols

Synthesis of 6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl Chloride

A mixture of 6-methyl-2-thiouracil (12.5 g, 0.055 mol) and chlorosulfonic acid (51 mL, 0.055 mol) is refluxed at 120 °C for 8 hours.[2][3] The reaction mixture is then cooled and poured onto ice. The resulting precipitate is filtered, dried under vacuum, and recrystallized from a DMF/water mixture to yield the target compound.[2][3]

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Drug Discovery and Evaluation Workflow:

Conclusion and Future Directions

The this compound scaffold and its derivatives hold significant promise for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The data from structurally related compounds, such as 2-thiouracil derivatives, strongly suggest that this class of molecules can exhibit potent biological activity through mechanisms such as the inhibition of DHODH and modulation of key cellular signaling pathways.

Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of novel this compound derivatives. A systematic exploration of structure-activity relationships will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will provide a deeper understanding of their therapeutic potential and may reveal new targets for drug intervention. The in-depth technical information provided in this guide serves as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ej-chem.org [ej-chem.org]

Orotaldehyde: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biochemical Significance

For Researchers, Scientists, and Drug Development Professionals

Discovery and Historical Background of Orotaldehyde

The study of pyrimidine chemistry, the class of heterocyclic aromatic compounds to which this compound belongs, began in the late 19th century. Although pyrimidine derivatives like alloxan were known earlier, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid.[1] The systematic study of pyrimidines was further advanced by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate with amidines and proposed the name "pyrimidin" in 1885.[1][2] The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman.[1][2]

This compound, also known as uracil-6-carboxaldehyde, emerged from the extensive research into pyrimidine derivatives in the mid-20th century.[3] A foundational method for the synthesis of this compound was reported in 1967 by Zee-Chen and Cheng.[3] This procedure, often referred to as Kwang-Yuen's method, involves the oxidation of 6-methyluracil using selenium dioxide.[3] The significance of this compound lies primarily in its role as a synthetic intermediate and its structural relationship to orotic acid, a key intermediate in the de novo biosynthesis of pyrimidine nucleotides.[3] Its discovery and synthesis provided a valuable building block for the creation of more complex, biologically relevant molecules.[3]

Chemical Synthesis of this compound

The most well-documented and historically significant method for synthesizing this compound is the oxidation of 6-methyluracil.

Oxidation of 6-Methyluracil (Kwang-Yuen's Method)

This method utilizes selenium dioxide (SeO₂) as the oxidizing agent to convert the methyl group of 6-methyluracil into an aldehyde.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound via the oxidation of 6-methyluracil is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-methyluracil (2.54 g) and selenium dioxide (2.66 g) in glacial acetic acid (60 mL).[3]

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 6 hours.[3]

-

Filtration: While the mixture is still hot, filter it to remove selenium byproduct.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Purification:

-

Dissolve the crude product in hot water (24 mL).[3]

-

Add 5% sodium bisulfite solution dropwise to the hot solution.[3]

-

Add activated carbon and boil the solution for 10 minutes.[3]

-

Filter the hot solution by gravity to remove the activated carbon.

-

Acidify the filtrate to a pH of 1 using concentrated hydrochloric acid.[3]

-

Cool the solution to induce the precipitation of pure this compound.[3]

-

Collect the precipitate by filtration and dry.

-

Experimental Workflow:

Biochemical Context and Relationship to Pyrimidine Metabolism

This compound is not a direct intermediate in the main de novo pyrimidine biosynthesis pathway. However, its structural similarity to orotic acid, a key intermediate in this pathway, makes it a molecule of significant biochemical interest.[3] The de novo synthesis of pyrimidines is a fundamental biological process that produces the building blocks for DNA and RNA.[4][5]

The de novo pyrimidine biosynthesis pathway begins with simple precursors and culminates in the formation of uridine monophosphate (UMP), from which other pyrimidine nucleotides are derived. A critical step in this pathway is the conversion of dihydroorotate to orotate, catalyzed by dihydroorotate dehydrogenase.[4][5][6] Orotate is then converted to orotidine 5'-monophosphate (OMP) by orotate phosphoribosyltransferase.[4][5][6]

The structural relationship between this compound and orotic acid is the presence of a uracil ring with a functional group at the 6th position (an aldehyde in this compound and a carboxylic acid in orotic acid). This similarity suggests that this compound and its derivatives could potentially interact with enzymes that recognize orotate or other pyrimidine analogs.

De Novo Pyrimidine Biosynthesis Pathway:

Chemical Reactivity and Derivatives of this compound

The aldehyde functional group in this compound is highly reactive and serves as a versatile handle for a variety of chemical transformations.

Oxidation to Orotic Acid

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding orotic acid.[3] This transformation is a two-electron oxidation.

Reduction to 6-Hydroxymethyluracil

The aldehyde can be reduced to a primary alcohol, forming 6-hydroxymethyluracil (6-HOMU).[3]

Formation of N-Phenyl-C-(6-uracilyl)nitrone

This compound can undergo condensation with phenylhydroxylamine to form N-Phenyl-C-(6-uracilyl)nitrone.[3]

Use in Porphyrin Synthesis

This compound has been utilized as a building block in the synthesis of porphyrins, which are complex macrocyclic compounds.[3] The aldehyde group participates in condensation reactions with pyrrole to form the porphyrin macrocycle.

Key Reactions of this compound:

Quantitative Data Summary

| Parameter | Value | Reference |

| Synthesis Reactants | ||

| 6-Methyluracil | 2.54 g | [3] |

| Selenium Dioxide | 2.66 g | [3] |

| Glacial Acetic Acid | 60 mL | [3] |

| Purification Reagents | ||

| Hot Water | 24 mL | [3] |

| Sodium Bisulfite | 5% solution | [3] |

| Reaction Conditions | ||

| Reflux Time | ~6 hours | [3] |

| Purification pH | 1 | [3] |

| Spectroscopic Data | ||

| UV Absorption (Hydrated) | 261 nm | |

| UV Absorption (Anhydrous) | 300 nm |

Conclusion

This compound, since its first reported synthesis in the 1960s, has proven to be a valuable synthetic intermediate in the field of pyrimidine chemistry. While not a direct participant in the central pyrimidine metabolic pathway, its close structural relationship to orotic acid provides a rationale for its use in the design of enzyme inhibitors and other biologically active molecules. The reactivity of its aldehyde group allows for a diverse range of chemical transformations, leading to the synthesis of various uracil derivatives, including those with potential therapeutic applications. This guide has provided a comprehensive overview of the discovery, synthesis, and biochemical context of this compound, intended to serve as a valuable resource for researchers in chemistry and drug development.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 3. This compound | 36327-91-0 | Benchchem [benchchem.com]

- 4. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 6. youtube.com [youtube.com]

Orotaldehyde CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of orotaldehyde, a key heterocyclic aldehyde. It covers its chemical identity, physicochemical properties, synthesis, and reactivity, with a focus on experimental details and data presentation for a scientific audience.

Chemical Identity and Nomenclature

This compound is a pyrimidine derivative characterized by an aldehyde functional group at the 6-position of the uracil ring. Its unambiguous identification is crucial for scientific research and documentation.

| Identifier | Value | Citation |

| CAS Number | 36327-91-0 | |

| IUPAC Name | 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxaldehyde | |

| Synonyms | 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde, Uracil-6-carboxaldehyde, 6-Formyluracil | |

| Molecular Formula | C₅H₄N₂O₃ | |

| Molecular Weight | 140.10 g/mol |

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of this compound is essential for its handling, characterization, and application in chemical synthesis and analysis.

| Property | Value | Citation |

| Physical State | Solid | |

| UV-Vis Absorption (λmax) | 261 nm (hydrated form), 300 nm (anhydrous form) | [1] |

| Crystal Structure | Forms a monohydrate whose structure has been determined by a combination of powder X-ray diffraction and first-principles calculations. The molecules form hydrogen-bonded dimers.[1][2] |

Spectroscopic Analysis:

-

¹H NMR: The spectrum would be expected to show a characteristic downfield signal for the aldehydic proton (typically δ 9-10 ppm). Other signals would correspond to the proton on the pyrimidine ring and the N-H protons.

-

¹³C NMR: The carbonyl carbon of the aldehyde would appear significantly downfield (around 190-200 ppm), in addition to the signals for the other carbons in the uracil ring.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretching frequency for the aldehyde (around 1680-1700 cm⁻¹) and the urea carbonyls, as well as N-H stretching bands.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound

The primary and most cited method for the synthesis of this compound is the oxidation of 6-methyluracil.

Experimental Protocol: Oxidation of 6-Methyluracil

This procedure outlines the laboratory-scale synthesis of this compound.

Materials:

-

6-Methyluracil

-

Selenium Dioxide (SeO₂)

-

Glacial Acetic Acid

-

Sodium Bisulfite (5% solution)

-

Activated Carbon

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

A mixture of 6-methyluracil and selenium dioxide in glacial acetic acid is refluxed for approximately 6 hours.

-

The reaction mixture is then filtered while hot to remove solid byproducts.

-

The solvent is evaporated from the filtrate to yield the crude this compound.

-

For purification, the crude product is dissolved in hot water.

-

A 5% sodium bisulfite solution is added dropwise to the hot aqueous solution.

-

The solution is subsequently boiled with activated carbon to remove colored impurities.

-

The mixture is filtered to remove the activated carbon.

-

The filtrate is acidified to a pH of 1 using concentrated hydrochloric acid to precipitate the purified this compound.

Chemical Reactivity and Key Experimental Protocols

This compound serves as a versatile intermediate in the synthesis of other pyrimidine derivatives. Its aldehyde functional group is amenable to both oxidation and reduction.

Oxidation to Orotic Acid

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding orotic acid, a biologically significant molecule.

Experimental Protocol: Oxidation of this compound

-

Oxidizing Agents: Common oxidizing agents for converting aldehydes to carboxylic acids, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can be employed.

-

General Procedure:

-

This compound is dissolved in a suitable solvent (e.g., acetone or water).

-

The oxidizing agent is added portion-wise, often at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction progress is monitored by a suitable technique (e.g., thin-layer chromatography).

-

Upon completion, the reaction is quenched, and the orotic acid product is isolated through extraction and/or crystallization.

-

Reduction to 6-Hydroxymethyluracil

The aldehyde can be reduced to a primary alcohol, forming 6-hydroxymethyluracil.

Experimental Protocol: Reduction of this compound

-

Reducing Agents: Sodium borohydride (NaBH₄) is a common and effective reagent for the selective reduction of aldehydes.

-

General Procedure:

-

This compound is dissolved in a suitable solvent, typically an alcohol like ethanol or methanol.

-

Sodium borohydride is added portion-wise, usually at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction is quenched, typically with the addition of a weak acid.

-

The 6-hydroxymethyluracil product is then isolated via extraction and purified by crystallization or chromatography.

-

Logical and Experimental Workflows

The following diagrams illustrate the synthesis and key reactions of this compound.

Caption: Synthesis of this compound from 6-Methyluracil.

Caption: Key Reactions of this compound.

Biological Significance

While this compound itself is not extensively documented as a direct participant in major metabolic pathways, its oxidized form, orotic acid, is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides. Therefore, this compound is a valuable synthetic precursor for studying this and related biological processes. Derivatives of this compound have been investigated for a range of potential biological activities, although this is an area of ongoing research.

References

Orotaldehyde molecular weight, formula, and elemental analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of orotaldehyde, a key heterocyclic aldehyde. It includes its molecular weight, chemical formula, and elemental analysis, alongside detailed experimental protocols for their determination.

Core Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₅H₄N₂O₃ |

| Molecular Weight | 140.1 g/mol [1] |

| Elemental Analysis | |

| Carbon (C) | 42.86% |

| Hydrogen (H) | 2.88% |

| Nitrogen (N) | 19.99% |

| Oxygen (O) | 34.26% |

Experimental Protocols

The determination of the molecular formula, weight, and elemental composition of a compound like this compound relies on precise analytical techniques. Below are detailed methodologies for two key experiments.

Elemental Analysis via Combustion Analysis

Objective: To determine the percentage composition of Carbon, Hydrogen, and Nitrogen in this compound.

Principle: Combustion analysis involves the complete combustion of a small, precisely weighed sample in a stream of pure oxygen at high temperatures (typically 900–1000°C). The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂)—are passed through a series of absorbent traps or detectors. The amount of each gas is quantified, allowing for the calculation of the percentage of each element in the original sample.[2]

Methodology:

-

Sample Preparation: A small sample of this compound (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

-

Instrument Calibration: The combustion analyzer is calibrated using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the detector responses.

-

Combustion: The encapsulated sample is introduced into a high-temperature furnace (around 950°C) where it undergoes rapid and complete combustion in the presence of a pulse of pure oxygen.[3]

-

Gas Separation and Detection: The gaseous combustion products are carried by a helium carrier gas through a separation column. The gases are separated and then quantified by a thermal conductivity detector (TCD).

-

Data Analysis: The detector signals are processed by the instrument's software to calculate the mass of CO₂, H₂O, and N₂ produced. From these masses, the percentage of Carbon, Hydrogen, and Nitrogen in the original this compound sample is determined. The oxygen percentage is typically determined by difference.

Molecular Formula and Weight Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact molecular weight and, consequently, the molecular formula of this compound.

Principle: High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places).[4][5] This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. By comparing the highly accurate measured mass with the calculated exact masses of potential molecular formulas, the correct formula can be unequivocally identified.[4][5]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample solution is introduced into the mass spectrometer, where the this compound molecules are ionized. Electrospray ionization (ESI) is a common technique for this purpose.

-

Mass Analysis: The resulting ions are accelerated into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. The analyzer separates the ions based on their m/z ratio with high precision.

-

Data Acquisition: The detector records the abundance of ions at each precise m/z value.

-

Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻). The exact mass of this ion is determined. Software is then used to generate a list of possible elemental compositions that fall within a narrow mass tolerance (e.g., ± 5 ppm) of the measured exact mass. The most chemically plausible formula that fits the elemental analysis data is selected as the correct molecular formula.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for determining the key physicochemical properties of a novel compound like this compound.

References

Solubility profile of Orotaldehyde in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotaldehyde, a heterocyclic aldehyde derivative of uracil, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different solvent systems is critical for its synthesis, purification, reaction chemistry, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in aqueous and organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide also furnishes detailed experimental protocols for determining solubility, alongside a workflow for its chemical synthesis.

Qualitative Solubility Profile of this compound

While specific quantitative solubility data (e.g., in g/100 mL or molarity) for this compound is not extensively documented, qualitative information can be inferred from its chemical structure and available literature on its synthesis and purification.

This compound possesses both polar and non-polar characteristics. The uracil ring contains polar amine and carbonyl functional groups capable of hydrogen bonding, suggesting potential solubility in polar solvents. Conversely, the overall heterocyclic structure has non-polar attributes.

-

Aqueous Solubility : this compound is known to be soluble in hot water.[1] This property is utilized in its purification process, where crude this compound is dissolved in hot water, treated, and then precipitated upon cooling and acidification.[1] This suggests that its solubility in water is likely limited at room temperature but increases significantly with temperature.

-

Organic Solubility :

-

Polar Aprotic Solvents : Based on the solubility of the structurally related compound, orotic acid, it is anticipated that this compound would exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2]

-

Alcohols : Solvents such as methanol and ethanol are commonly used in analytical techniques like HPLC involving this compound, indicating a degree of solubility in these polar protic solvents.[1]

-

Other Organic Solvents : Acetonitrile is another organic solvent mentioned in the context of HPLC analysis of this compound, suggesting its utility as a solvent.[1]

-

A summary of the expected and observed qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Observed/Expected Solubility | Reference/Rationale |

| Aqueous | Water | Soluble in hot water | Utilized in purification protocols.[1] |

| Polar Protic | Methanol, Ethanol | Soluble | Used as mobile phase components in HPLC, implying miscibility and solubility.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Expected to be soluble | Based on the solubility of structurally similar orotic acid and use in HPLC.[1][2] |

| Non-Polar | (e.g., Hexane, Toluene) | Expected to have low solubility | The polar functional groups on the uracil ring would likely limit solubility in non-polar hydrocarbon solvents. |

Experimental Protocol: Determination of Thermodynamic Solubility

For researchers requiring precise solubility data, the following standard protocol for determining the thermodynamic solubility of a solid compound like this compound using the shake-flask method is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

HPLC with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient time to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound with known concentrations.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100 mL, or moles/L (molar solubility).

-

The following diagram illustrates the general workflow for this experimental protocol.

Synthesis and Purification Workflow for this compound

The synthesis of this compound is a key process for its availability in research. A common method involves the oxidation of 6-methyluracil. The subsequent purification steps are critical for obtaining a high-purity product and provide further insight into its solubility characteristics.

A typical workflow for the synthesis and purification of this compound is as follows:

-

Oxidation Reaction: 6-methyluracil is refluxed with selenium dioxide in a suitable solvent, such as acetic acid, to oxidize the methyl group to an aldehyde.[1]

-

Initial Filtration: The hot reaction mixture is filtered to remove insoluble byproducts.[1]

-

Solvent Removal: The solvent (acetic acid) is evaporated from the filtrate to yield crude this compound.[1]

-

Aqueous Dissolution: The crude product is dissolved in hot water.[1]

-

Bisulfite Adduct Formation and Decolorization: A sodium bisulfite solution is added, and the mixture is boiled with activated carbon to remove colored impurities.[1]

-

Carbon Removal: The hot solution is filtered to remove the activated carbon.[1]

-

Precipitation: The filtrate is acidified (e.g., with HCl to pH 1), causing the pure this compound to precipitate out of the solution as it cools.[1]

-

Isolation and Drying: The precipitated this compound is collected by filtration and dried.

The following diagram visualizes this synthesis and purification workflow.

Conclusion

While quantitative solubility data for this compound remains to be systematically published, its qualitative solubility profile can be reasonably inferred from its chemical properties and existing laboratory procedures. It exhibits solubility in hot aqueous solutions and polar organic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust methodology. The outlined synthesis and purification workflow not only details its preparation but also reinforces the understanding of its solubility behavior, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Natural sources and occurrence of Orotaldehyde in biological systems

A comprehensive review of scientific literature reveals that orotaldehyde, a derivative of the pyrimidine uracil, is primarily a synthetic compound and is not known to occur naturally in biological systems. Despite its structural similarity to orotic acid, a key intermediate in the biosynthesis of pyrimidine nucleotides, there is no evidence to suggest that this compound is a product of any known metabolic pathway.

For researchers, scientists, and drug development professionals, this distinction is critical. While the study of synthetic derivatives of biologically active molecules is a cornerstone of medicinal chemistry, it is essential to differentiate between compounds produced endogenously and those created in the laboratory. This guide provides an in-depth overview of the current understanding of this compound, focusing on its synthetic origins and its relationship to biological molecules.

Synthetic Origins of this compound

This compound is most commonly synthesized through the oxidation of 6-methyluracil.[1] This chemical transformation converts the methyl group of 6-methyluracil into an aldehyde functional group, yielding this compound. Various oxidizing agents can be employed for this synthesis, with selenium dioxide being a frequently cited reagent.[1] The resulting this compound serves as a versatile intermediate in organic synthesis. For instance, it can be used to create other derivatives, such as 6-hydroxymethyluracil through reduction, or incorporated into more complex structures like porphyrins.[1]

Relationship to Orotic Acid and Pyrimidine Metabolism

This compound's chemical structure is closely related to orotic acid (uracil-6-carboxylic acid), a fundamental intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[1][2][3] However, this relationship is one of structural analogy rather than direct metabolic connection. The established pyrimidine biosynthetic pathway proceeds from dihydroorotate to orotate, and subsequently to orotidine-5'-monophosphate, with no indication of an this compound intermediate.

The metabolism of pyrimidines and their analogues is a well-studied field, particularly in the context of cancer chemotherapy.[4] While various enzymes, such as aldehyde oxidase and xanthine oxidase, are known to metabolize pyrimidine-containing compounds, particularly synthetic drugs, there is no literature identifying this compound as a natural substrate for these enzymes.[5][6][7]

Absence in Biological Systems: A Negative Finding

Extensive searches of scientific databases for the natural occurrence of this compound in microorganisms, plants, and animals have yielded no positive results. Studies on the metabolism of 6-methyluracil in biological systems have shown its conversion to uracil, barbituric acid, and urea, but not to this compound.[8] The general metabolism of aldehydes in biological systems is a broad field, with aldehyde dehydrogenases playing a crucial role in detoxifying both endogenous and exogenous aldehydes.[9][10] However, the vast body of research on these enzymes does not mention this compound as a naturally occurring substrate.

This lack of evidence strongly suggests that this compound is not a natural product. Consequently, there is no quantitative data on its presence in biological tissues, no established experimental protocols for its extraction from natural sources, and no known signaling pathways in which it participates.

Conclusion for the Research Community

For researchers in drug development and related fields, the key takeaway is that this compound should be regarded as a synthetic building block. Its biological effects, or those of its derivatives, would be considered xenobiotic in nature. While the uracil scaffold provides a potential for interaction with biological systems, any observed activity would not be based on a pre-existing physiological role of this compound itself. Future research involving this compound should therefore be framed within the context of synthetic medicinal chemistry and toxicology, rather than the exploration of a naturally occurring biomolecule.

References

- 1. This compound | 36327-91-0 | Benchchem [benchchem.com]

- 2. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [scholarscommons.fgcu.edu]

- 5. Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | Aldehyde Dehydrogenases in Arabidopsis thaliana: Biochemical Requirements, Metabolic Pathways, and Functional Analysis [frontiersin.org]

- 10. Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Orotaldehyde: A Comprehensive Technical Guide to its Reactivity with Nucleophiles and Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotaldehyde, also known as uracil-6-carboxaldehyde or 6-formyluracil, is a heterocyclic aldehyde with significant potential in synthetic chemistry and drug discovery. Its unique structure, featuring a reactive aldehyde group attached to an electron-rich pyrimidine ring, imparts a diverse and nuanced reactivity profile. This technical guide provides an in-depth exploration of the reactivity of this compound with both nucleophilic and electrophilic reagents. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into reaction mechanisms, experimental protocols, and quantitative data to facilitate its application in the synthesis of novel compounds with potential therapeutic applications.

Introduction: The Chemical Landscape of this compound

This compound is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The presence of the aldehyde functional group at the 6-position of the uracil ring makes it a versatile building block. The electrophilic nature of the aldehyde carbon readily invites nucleophilic attack, while the uracil ring itself can participate in both nucleophilic and electrophilic reactions, offering multiple avenues for chemical modification. Understanding the interplay of these reactive sites is crucial for harnessing the synthetic potential of this compound.

Derivatives of this compound have shown promise in various therapeutic areas. For instance, certain Schiff base and hydrazone derivatives have been investigated for their biological activities.[1] Furthermore, substituted pyrimidine derivatives, accessible from this compound, are a well-established class of compounds in medicinal chemistry.

Reactivity with Nucleophiles

The primary site of nucleophilic attack on this compound is the electrophilic carbon of the formyl group. This leads to a variety of addition and condensation reactions, providing access to a wide range of functionalized uracil derivatives.

Nucleophilic Addition Reactions

The fundamental reaction of this compound with nucleophiles is the nucleophilic addition to the carbonyl group. The general mechanism involves the attack of the nucleophile on the partially positive carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.

Figure 1: General mechanism of nucleophilic addition to this compound.

The reduction of the aldehyde group in this compound to a primary alcohol is a common transformation. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose.

Experimental Protocol: Reduction of this compound with Sodium Borohydride

-

Dissolve this compound in a suitable solvent such as ethanol or a mixture of THF and methanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a weak acid (e.g., dilute HCl or ammonium chloride solution) to neutralize the excess borohydride and hydrolyze the borate ester.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting 6-(hydroxymethyl)uracil by recrystallization or column chromatography.

| Reactant | Reagent | Solvent | Product | Yield | Reference |

| This compound | NaBH₄ | Ethanol/Water | 6-(Hydroxymethyl)uracil | High | [General procedure] |

Condensation Reactions

This compound readily undergoes condensation reactions with a variety of nucleophiles, particularly those containing primary amino groups, to form imines (Schiff bases) and related derivatives.

The reaction of this compound with primary amines or hydrazines yields the corresponding imines or hydrazones. These reactions are typically catalyzed by a small amount of acid and often involve the removal of water to drive the equilibrium towards the product.

Figure 2: General scheme for imine formation from this compound.

Experimental Protocol: Synthesis of an this compound Schiff Base

-

Dissolve this compound and a stoichiometric amount of the primary amine in a suitable solvent like ethanol or methanol.

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution and can be collected by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

| This compound Reactant | Nucleophile | Product | Yield | Reference |

| This compound | Aniline | N-(Uracil-6-ylmethylene)aniline | Not specified | [General reaction] |

| This compound | Hydrazine | This compound hydrazone | Not specified | [General reaction] |

This compound can participate in Knoevenagel condensation reactions with active methylene compounds, such as malononitrile and ethyl cyanoacetate, in the presence of a weak base catalyst (e.g., piperidine or ammonium acetate). This reaction is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Knoevenagel Condensation of this compound

-

To a solution of this compound and the active methylene compound in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a weak base.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

| Active Methylene Compound | Catalyst | Product | Yield | Reference |

| Malononitrile | Piperidine | 2-((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)methylene)malononitrile | Good | [2] |

| Ethyl Cyanoacetate | Ammonium Acetate | Ethyl 2-cyano-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)acrylate | Good | [General procedure] |

The aldehyde functionality of this compound makes it a suitable substrate for Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which are excellent methods for the stereoselective synthesis of alkenes. The Wittig reaction utilizes a phosphorus ylide, while the HWE reaction employs a phosphonate carbanion. Stabilized ylides and phosphonates generally lead to (E)-alkenes with high selectivity.

Figure 3: Wittig and Horner-Wadsworth-Emmons reactions of this compound.

Experimental Protocol: Wittig Reaction of this compound

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere.

-

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

-

Add a solution of this compound in the same solvent dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

| Ylide/Phosphonate | Base | Product Stereochemistry | Yield | Reference |

| Ph₃P=CHCO₂Et | NaH | Predominantly (E) | Moderate to Good | [General procedure] |

| (EtO)₂P(O)CH₂CO₂Et | NaH | Predominantly (E) | Good | [General procedure] |

Reactivity with Electrophiles

The uracil ring in this compound is electron-rich and susceptible to electrophilic attack. The primary site for electrophilic substitution is the C-5 position. However, the presence of the electron-withdrawing aldehyde group at the C-6 position deactivates the ring towards electrophilic substitution compared to unsubstituted uracil.

Electrophilic Halogenation

Halogenation of the uracil ring can be achieved using various halogenating agents. For instance, oxidative halogenation of 6-methyluracil, a precursor to this compound, has been reported.

Experimental Protocol: Halogenation of a Uracil Derivative (Illustrative)

-

Dissolve the uracil derivative in a suitable solvent, such as acetic acid or water.

-

Add the halogenating agent (e.g., elemental bromine, N-bromosuccinimide) and an oxidizing agent if necessary (e.g., nitric acid, hydrogen peroxide).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and collect the precipitated product by filtration.

-

Wash the product with water and dry it. Recrystallization can be performed for further purification.

| Halogenating Agent | Oxidizing Agent | Solvent | Product | Yield | Reference |

| KBr | NaNO₃ | Acetic Acid | 5-Bromo-6-methyluracil | 92% | [3] |

| I₂ | NaNO₃ | Acetic Acid | 5-Iodo-6-methyluracil | 40% | [3] |

Nitration

Nitration of the uracil ring can be accomplished using nitrating agents such as a mixture of nitric acid and sulfuric acid, or copper(II) nitrate in acetic anhydride.

Experimental Protocol: Nitration of a Uracil Derivative (Illustrative)

-

To a solution of the uracil derivative in a suitable solvent (e.g., acetic anhydride), add the nitrating agent (e.g., copper(II) nitrate) at a low temperature.

-

Stir the reaction mixture for a specified time, allowing it to warm to room temperature.

-

Quench the reaction by pouring it into ice-water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Purify the product by recrystallization.

| Nitrating Agent | Solvent | Product | Yield | Reference |

| Cu(NO₃)₂·3H₂O | Ac₂O | 5-Nitrouracil derivative | Variable | [4] |

Biological Significance and Drug Development